molecular formula C9H11BrO B8708002 4-bromo-2-propylPhenol CAS No. 18980-22-8

4-bromo-2-propylPhenol

Cat. No. B8708002
CAS RN: 18980-22-8
M. Wt: 215.09 g/mol
InChI Key: AEHYMMFSHCSYAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-2-propylPhenol is a useful research compound. Its molecular formula is C9H11BrO and its molecular weight is 215.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-bromo-2-propylPhenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-2-propylPhenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

18980-22-8

Product Name

4-bromo-2-propylPhenol

Molecular Formula

C9H11BrO

Molecular Weight

215.09 g/mol

IUPAC Name

4-bromo-2-propylphenol

InChI

InChI=1S/C9H11BrO/c1-2-3-7-6-8(10)4-5-9(7)11/h4-6,11H,2-3H2,1H3

InChI Key

AEHYMMFSHCSYAA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC(=C1)Br)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-propylphenol (3.0 g, 0.022 mol) was dissolved in CHCl3 (100 mL) and magnetically stirred at room temperature. To this solution was added a solution of Tetrabutyl ammonium tribromide (10.68 g, 0.022 mol) in CHCl3 (100 mL). The resulting yellow solution was allowed to stir at room temperature for 1 hour. The reaction was quenched with a 5% solution of sodium thiosulfate (200 mL). The biphasic mixture was stirred for 15 min. The organics were separated and concentrated. The residue was dissolved in EtOAc (100 mL) and washed with water (2×100 mL) and brine (1×100 mL). The organics were dried over Na2SO4, filtered and concentrated. The residue was purified by flash chromatography (silica gel) eluting with 3% EtOAc in Hexanes. The result was a yellow oil (4.54 g).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.68 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.